N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that features a combination of furan, indole, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Indole attachment: The indole moiety can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Sulfonamide formation:
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The sulfonamide group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving sulfonamides.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and indole moieties could facilitate binding to specific molecular targets, while the sulfonamide group might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide: Lacks the indole moiety.
N-(2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide: Lacks the furan moiety.
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide: Lacks the methoxy groups.
Uniqueness
The combination of furan, indole, and sulfonamide groups in N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide makes it unique, potentially offering a distinct set of chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-27-21-10-9-17(14-22(21)28-2)30(25,26)23-15-19(20-8-5-13-29-20)24-12-11-16-6-3-4-7-18(16)24/h3-10,13-14,19,23H,11-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNDHEAMGHSZRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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